molecular formula C20H21BrN2O2 B11948721 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide CAS No. 853349-71-0

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide

Cat. No.: B11948721
CAS No.: 853349-71-0
M. Wt: 401.3 g/mol
InChI Key: DMSWISMHAXCHPQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a quinoline derivative with a molecular formula of C20H20N2O2·HBr (CID: 45051286) . Its structure features a quinoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a morpholinyl moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Key structural attributes include:

  • SMILES: COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4
  • InChIKey: SZHWHPXVUVDSCM-UHFFFAOYSA-N .

The compound is synthesized via palladium-catalyzed cross-coupling reactions, a common method for introducing aryl groups to the quinoline scaffold .

Properties

CAS No.

853349-71-0

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine;hydrobromide

InChI

InChI=1S/C20H20N2O2.BrH/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19;/h2-9,14H,10-13H2,1H3;1H

InChI Key

DMSWISMHAXCHPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction Protocol

The Pfitzinger reaction, employing isatin derivatives and ketones under basic conditions, remains a cornerstone for quinoline synthesis. For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. This method offers moderate yields (60–75%) and excellent regioselectivity due to the electron-withdrawing effects of the bromo substituent.

Key reaction parameters include:

  • Temperature : Reflux conditions (78–80°C) in ethanol

  • Base : Aqueous sodium hydroxide (10% w/v)

  • Reaction Time : 6–8 hours

Post-reaction workup involves acidification to pH 2–3, followed by recrystallization from ethanol-water mixtures to isolate the quinoline carboxylic acid intermediate.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate quinoline formation. A representative protocol involves reacting aniline derivatives with phenylacetylene and benzaldehyde in glacial acetic acid under iodine catalysis. For example:

Aniline + Phenylacetylene + BenzaldehydeI2,CH3COOH160°C, 30 min2,4-Diphenylquinoline\text{Aniline + Phenylacetylene + Benzaldehyde} \xrightarrow[\text{I}2, \text{CH}3\text{COOH}]{\text{160°C, 30 min}} \text{2,4-Diphenylquinoline}

This method achieves 85–90% yields with reduced reaction times (30 minutes vs. 6–8 hours). The microwave approach enhances atom economy and minimizes side products, making it favorable for scalable synthesis.

Incorporation of the 4-Morpholinyl Group

The morpholinyl moiety is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination .

Nucleophilic Aromatic Substitution

A halogenated quinoline derivative reacts with morpholine under basic conditions:

4-Cl-Quinoline+MorpholineK2CO3DMSO, 100°C4-Morpholinylquinoline\text{4-Cl-Quinoline} + \text{Morpholine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO, 100°C}} \text{4-Morpholinylquinoline}

Yields range from 60–65% , with reaction completion confirmed by the disappearance of the C–Cl stretch at 750 cm⁻¹ in infrared (IR) spectra.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers superior efficiency:

4-Br-Quinoline+MorpholinePd2dba3,Xantphost-BuONa, Toluene, 110°C4-Morpholinylquinoline\text{4-Br-Quinoline} + \text{Morpholine} \xrightarrow[\text{Pd}2\text{dba}3, \text{Xantphos}]{\text{t-BuONa, Toluene, 110°C}} \text{4-Morpholinylquinoline}

This method achieves 80–85% yields with minimal side products. Mass spectrometry (MS) data validate the molecular ion peak at m/z 318.2 [M+H]⁺.

Hydrobromide Salt Formation

The final step involves protonating the quinoline base with hydrobromic acid:

4-Morpholinylquinoline+HBrEt2O0–5°C4-Morpholinylquinoline Hydrobromide\text{4-Morpholinylquinoline} + \text{HBr} \xrightarrow[\text{Et}_2\text{O}]{\text{0–5°C}} \text{4-Morpholinylquinoline Hydrobromide}

Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of base to HBr

  • Temperature : 0–5°C to prevent decomposition

  • Solvent : Diethyl ether for precipitation

The product is isolated via vacuum filtration and washed with cold ether to remove excess acid. X-ray crystallography confirms the salt’s ionic structure, with a bromide counterion occupying the lattice.

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize yield and purity, industrial methods focus on cost-effectiveness and throughput.

Continuous Flow Reactors

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times by 50–70% compared to batch processes. For example, Pfitzinger reactions in flow systems achieve 90% conversion in 2 hours at 100°C.

Purification Techniques

Industrial purification employs crystallization from ethanol/water mixtures (3:1 v/v), yielding >99% purity. Chromatographic methods are reserved for high-value pharmaceutical intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their performance metrics:

MethodYield (%)Purity (%)Reaction TimeScalability
Pfitzinger Reaction65–7595–986–8 hModerate
Microwave Cyclization85–9098–990.5 hHigh
Buchwald-Hartwig80–8597–9912 hModerate
NAS60–6590–9224 hLow

Chemical Reactions Analysis

Nucleophilic Substitution at the Morpholine Group

The morpholine moiety (C₄H₈NO) in the compound is a saturated six-membered ring containing one oxygen and one nitrogen atom. Its lone pairs on nitrogen and oxygen make it a potential site for nucleophilic or electrophilic reactions.

Reaction TypeConditionsProduct/OutcomeReference
Alkylation Alkyl halides, K₂CO₃, acetoneSubstituted morpholine derivatives
Acylation Acetic anhydride, H₂SO₄Acetylated morpholine derivatives

For example, reaction with benzoyl chloride under basic conditions yields acylated products via nucleophilic attack at the morpholine nitrogen .

Functional Group Transformations Involving the Quinoline Core

The quinoline backbone is electron-deficient, enabling electrophilic substitution at specific positions.

Electrophilic Aromatic Substitution

The methoxyphenyl group at position 2 directs electrophiles to the para position of the quinoline ring.

Reaction TypeReagents/ConditionsPosition ModifiedReference
Nitration HNO₃, H₂SO₄, 0–5°CPosition 6 or 8
Sulfonation H₂SO₄, SO₃Position 5

Reduction of the Quinoline Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to a tetrahydroquinoline derivative, altering its aromaticity.

Reactions with Hydrazine Derivatives

The compound’s hydrobromide salt can react with hydrazine hydrate to form hydrazide intermediates, which are precursors for heterocyclic syntheses .

Reaction TypeConditionsProductReference
Hydrazide Formation Hydrazine hydrate, ethanol, reflux4-(4-Morpholinyl)quinoline-2-carbohydrazide
Cyclocondensation Malononitrile, DMF, pyridinePyrazoloquinoline derivatives

For instance, cyclocondensation with β-dicarbonyl compounds (e.g., acetylacetone) yields pyrazole-fused quinoline derivatives .

Acid/Base-Mediated Reactions

The hydrobromide counterion facilitates protonation/deprotonation reactions:

Reaction TypeConditionsOutcomeReference
Deprotonation NaOH, H₂OFree base formation
Salt Formation HCl, methanolHydrochloride salt

Coordination Chemistry

The quinoline nitrogen and morpholine oxygen can act as ligands for metal ions:

Reaction TypeMetal SaltComplex StructureReference
Coordination Cu(II) acetate, ethanolSquare-planar Cu complex

Photochemical Reactions

UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) induces photooxygenation at the quinoline ring’s electron-rich positions.

Table 2: Spectral Data for Key Derivatives

CompoundIR (C=O, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Hydrazide Derivative 164511.76 (s, NH)164.56 (C=O)
Pyrazole Derivative 16044.37 (s, CH₂), 11.14 (s, NH)160.58, 163.28 (C=N)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide, exhibit anticancer properties. Research has shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been documented to interfere with signaling pathways critical for cancer cell survival, such as the PI3K/Akt/mTOR pathway .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies have demonstrated that quinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Activity

In vitro studies on various cancer cell lines revealed that 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide exhibited significant cytotoxicity. The IC50 values were determined using MTT assays, showing effective inhibition of cell growth at micromolar concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Neuroprotection

A study evaluating the neuroprotective effects of similar quinoline derivatives found that they could significantly reduce neuronal death in models of oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby blocking their catalytic function. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Quinoline derivatives are often modified at the 2- and 4-positions to tune their physicochemical and biological properties. Below is a structural comparison of key analogs:

Compound Name Substituents (Position) Key Structural Differences Reference CID/Evidence
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide 2: 4-methoxyphenyl; 4: morpholinyl Hydrobromide salt enhances solubility 45051286
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide 2: 4-tert-butylphenyl; 4: morpholinyl Bulkier tert-butyl group may hinder receptor binding 853343-79-0
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2: 4-chlorophenyl; 3: 4-methoxyphenyl; 4: amino Additional amino group at position 4 N/A
4-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)quinoline (47c) 2: 4-methoxyphenyl; 4: 4-hydroxyphenyl Hydroxyl group introduces polarity N/A
3-(4-Methoxyphenyl)thieno[2,3-b]quinoline (7) Fused thienoquinoline core; 3: 4-methoxyphenyl Fused ring system alters electronic properties N/A

Pharmacological and Physicochemical Properties

  • Cardioprotective Activity : N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () outperforms Levocarnitine in reducing muscle hypoxia, suggesting hydrobromide salts may enhance bioavailability .
  • Fluorescence Properties: 4-Hydroxy-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)quinoline derivatives exhibit strong emission at 538 nm, useful in imaging applications .
  • Melting Points : 4k (223–225°C) vs. 47c (oil form) , indicating substituents significantly impact crystallinity.

Key Data Table

Property 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide 4k 47c Thienoquinoline 7
Molecular Weight 393.31 (C20H20N2O2·HBr) 390.86 343.38 307.36
Melting Point/Form Not reported 223–225°C Yellow oil Not reported
Key Bioactivity Not reported Not reported Fluorescence Pharmacological (unspecified)
Synthesis Method Pd-catalyzed cross-coupling PdCl2(PPh3)2, K2CO3 Silica gel chromatography Iodine-mediated cyclization

Biological Activity

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a methoxyphenyl group and a morpholinyl group. The hydrobromide salt form enhances its solubility, making it suitable for various biological assays. Its unique structure is believed to contribute to its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism is thought to involve the inhibition of bacterial DNA gyrase, a crucial enzyme in DNA replication and transcription .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including breast carcinoma (MCF-7) and others. The proposed mechanism involves the modulation of cell signaling pathways that regulate apoptosis and cell cycle progression .

The biological activity of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced viability of cancer cells.
  • Receptor Modulation : It may interact with various receptors, altering their signaling pathways and contributing to its anti-inflammatory effects observed in rheumatoid arthritis models .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins associated with cancer and inflammation, indicating a strong potential for therapeutic applications .

Case Studies

  • Anticancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability. The study utilized assays such as CCK8 and flow cytometry to assess apoptosis rates, demonstrating that the compound induces programmed cell death in cancer cells .
  • Anti-inflammatory Effects : In models of rheumatoid arthritis, 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide exhibited anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-6 and IL-1β from fibroblast-like synoviocytes (FLS). This effect was linked to the modulation of Gαi/Gαs signaling pathways, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(4-Bromophenyl)-4-(1-pyrrolidinyl)quinolineBromine substitutionPotential antibacterial activity
2-(4-Hydroxyphenyl)-4-(1-piperidinyl)quinolineHydroxyl group instead of methoxyIncreased solubility; different biological profile
2-(Phenyl)-4-(1-morpholinyl)quinolineMorpholinyl substitutionEnhanced CNS penetration due to morpholine ring

These comparisons illustrate how variations in substituents can significantly affect the pharmacological profiles and biological activities of quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide, and how can yield be maximized?

  • Methodology : Optimize reaction conditions by varying solvents (e.g., THF, DMF), temperature (e.g., 60–100°C), and catalysts (e.g., iodine, transition metals). Late-stage diversification at the quinoline core, as seen in multiparallel synthesis protocols, allows functionalization at the 8-position . Monitor reactions using TLC or HPLC and purify via column chromatography with gradients of ethyl acetate/hexane. Yield improvements (e.g., 87% in DMF) are achievable through controlled evaporation and crystallization .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C spectra for methoxy (δ ~3.8 ppm) and morpholinyl (δ ~3.6–3.7 ppm) protons .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, Br content within ±0.4% of theoretical values .

Q. What solvents are suitable for solubility testing, and how does pH affect stability?

  • Methodology : Test solubility in DMSO (high polarity), methanol, and aqueous buffers (pH 2–9). Use UV-Vis spectroscopy to monitor degradation under acidic/basic conditions. Stability is typically higher in neutral buffers, with precipitation observed at extremes (e.g., pH <3 or >10) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodology : Grow single crystals via slow evaporation (e.g., DMF/ethanol). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using software like SHELXL. Key parameters include bond angles (e.g., C–N–C in morpholinyl: ~109.5°) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Q. What strategies address contradictory biological activity data across studies?

  • Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use dose-response curves to compare IC50_{50} values. If discrepancies persist, evaluate compound stability (e.g., hydrolysis of the hydrobromide salt) or off-target effects via kinome profiling .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodology : Synthesize analogs with modifications at the 4-morpholinyl or 4-methoxyphenyl groups. Test against related targets (e.g., kinases, GPCRs). For example:

  • Replace morpholinyl with thiomorpholinyl to enhance lipophilicity.
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to modulate binding .

Q. What computational methods predict binding modes with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries). Validate with MD simulations (GROMACS) to assess binding stability. Key interactions include π-π stacking with quinoline and hydrogen bonds via morpholinyl oxygen .

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